molecular formula C14H19N6+ B13371486 2-{2-[Imino(1-pyrrolidinyl)methyl]carbohydrazonoyl}-1-methylimidazo[1,2-a]pyridin-1-ium

2-{2-[Imino(1-pyrrolidinyl)methyl]carbohydrazonoyl}-1-methylimidazo[1,2-a]pyridin-1-ium

Cat. No.: B13371486
M. Wt: 271.34 g/mol
InChI Key: SZZCMDXAXOQXTN-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[Imino(1-pyrrolidinyl)methyl]carbohydrazonoyl}-1-methylimidazo[1,2-a]pyridin-1-ium is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core, a pyrrolidine ring, and a carbohydrazonoyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[Imino(1-pyrrolidinyl)methyl]carbohydrazonoyl}-1-methylimidazo[1,2-a]pyridin-1-ium typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrrolidine ring: This step involves the reaction of the imidazo[1,2-a]pyridine intermediate with a pyrrolidine derivative, often under reflux conditions.

    Addition of the carbohydrazonoyl group: This is typically done through a condensation reaction with a hydrazine derivative, under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-[Imino(1-pyrrolidinyl)methyl]carbohydrazonoyl}-1-methylimidazo[1,2-a]pyridin-1-ium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

2-{2-[Imino(1-pyrrolidinyl)methyl]carbohydrazonoyl}-1-methylimidazo[1,2-a]pyridin-1-ium has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatment strategies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-[Imino(1-pyrrolidinyl)methyl]carbohydrazonoyl}-1-methylimidazo[1,2-a]pyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and influencing various biochemical pathways.

    Interacting with nucleic acids: Affecting gene expression and cellular processes.

    Generating reactive species: Inducing oxidative stress and cellular damage.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate: An antioxidant compound with a different core structure but similar functional groups.

    3,5-Pyrocatecholdisulfonic acid disodium salt monohydrate: Another compound with similar functional groups but a different core structure.

Uniqueness

2-{2-[Imino(1-pyrrolidinyl)methyl]carbohydrazonoyl}-1-methylimidazo[1,2-a]pyridin-1-ium is unique due to its specific combination of functional groups and core structure, which contribute to its distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C14H19N6+

Molecular Weight

271.34 g/mol

IUPAC Name

N'-[(E)-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)methylideneamino]pyrrolidine-1-carboximidamide

InChI

InChI=1S/C14H19N6/c1-18-12(11-20-9-3-2-6-13(18)20)10-16-17-14(15)19-7-4-5-8-19/h2-3,6,9-11H,4-5,7-8H2,1H3,(H2,15,17)/q+1/b16-10+

InChI Key

SZZCMDXAXOQXTN-MHWRWJLKSA-N

Isomeric SMILES

CN1C2=CC=CC=[N+]2C=C1/C=N/N=C(/N)\N3CCCC3

Canonical SMILES

CN1C2=CC=CC=[N+]2C=C1C=NN=C(N)N3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.